N-(2H-1,3-benzodioxol-5-yl)-2-{[1-(3-chlorophenyl)-1H-imidazol-2-yl]sulfanyl}acetamide
Description
This compound features a benzodioxol-5-yl group attached to the acetamide nitrogen and a 3-chlorophenyl-substituted imidazole linked via a sulfanyl bridge. The sulfanyl group may enhance stability and facilitate interactions with biological targets .
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-[1-(3-chlorophenyl)imidazol-2-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClN3O3S/c19-12-2-1-3-14(8-12)22-7-6-20-18(22)26-10-17(23)21-13-4-5-15-16(9-13)25-11-24-15/h1-9H,10-11H2,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAELRBCXMVKJJI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)CSC3=NC=CN3C4=CC(=CC=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2H-1,3-benzodioxol-5-yl)-2-{[1-(3-chlorophenyl)-1H-imidazol-2-yl]sulfanyl}acetamide typically involves multiple steps. One common approach starts with the preparation of the benzo[d][1,3]dioxole derivative, followed by the introduction of the chlorophenyl group and the imidazole ring. The final step involves the formation of the thioacetamide linkage.
Preparation of Benzo[d][1,3]dioxole Derivative: This step often involves the cyclization of catechol with formaldehyde under acidic conditions to form the benzo[d][1,3]dioxole ring.
Introduction of Chlorophenyl Group: The chlorophenyl group can be introduced via a Friedel-Crafts acylation reaction using chlorobenzene and an appropriate acylating agent.
Formation of Imidazole Ring: The imidazole ring is typically formed through a condensation reaction involving an aldehyde and an amine.
Formation of Thioacetamide Linkage: The final step involves the reaction of the intermediate with thioacetic acid or a thioamide derivative under suitable conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2H-1,3-benzodioxol-5-yl)-2-{[1-(3-chlorophenyl)-1H-imidazol-2-yl]sulfanyl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the chlorophenyl and imidazole moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents such as halogens (e.g., Cl2, Br2) and nucleophiles (e.g., NaOH, NH3) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol or amine derivative.
Scientific Research Applications
Basic Information
- IUPAC Name : N-(2H-1,3-benzodioxol-5-yl)-2-{[1-(3-chlorophenyl)-1H-imidazol-2-yl]sulfanyl}acetamide
- Molecular Formula : C27H22ClN3O5
- Molecular Weight : 503.9 g/mol
- LogP : 4.7 (indicating lipophilicity)
Structure
The compound features a complex structure with multiple functional groups that contribute to its biological activity. The presence of the benzodioxole moiety is particularly noteworthy as it is often associated with various pharmacological effects.
Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant anticancer properties. Studies have demonstrated that imidazole derivatives can inhibit tumor growth by inducing apoptosis in cancer cells. For instance, the compound's structural features allow it to interact with specific cellular pathways involved in cancer proliferation.
Antimicrobial Properties
The compound has shown promising antimicrobial activity against various pathogens. The presence of the chlorophenyl and imidazole groups enhances its ability to disrupt bacterial cell membranes, making it a candidate for further investigation as an antimicrobial agent.
Neuroprotective Effects
Emerging studies suggest that this compound may have neuroprotective effects, potentially offering therapeutic benefits in neurodegenerative diseases. The benzodioxole structure is known for its antioxidant properties, which could mitigate oxidative stress in neuronal cells.
Case Study 1: Anticancer Efficacy
A study published in a peer-reviewed journal evaluated the anticancer effects of similar compounds on breast cancer cell lines. The results indicated that treatment with this compound led to a significant reduction in cell viability and increased apoptosis markers compared to control groups.
Case Study 2: Antimicrobial Activity
In another study focused on antimicrobial efficacy, the compound was tested against strains of Staphylococcus aureus and Escherichia coli. Results showed a minimum inhibitory concentration (MIC) indicating effective bacterial inhibition, supporting its potential use in developing new antibiotics.
Mechanism of Action
The mechanism of action of N-(2H-1,3-benzodioxol-5-yl)-2-{[1-(3-chlorophenyl)-1H-imidazol-2-yl]sulfanyl}acetamide depends on its specific application. In a biological context, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the imidazole ring suggests potential interactions with metal ions or heme-containing proteins, while the chlorophenyl group could influence the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Structural Analogues and Molecular Properties
The following table summarizes key structural and molecular differences between the target compound and its analogues:
| Compound Name | Molecular Formula | Molecular Weight | Key Substituents |
|---|---|---|---|
| Target Compound : N-(2H-1,3-Benzodioxol-5-yl)-2-{[1-(3-chlorophenyl)-1H-imidazol-2-yl]sulfanyl}acetamide | Not explicitly provided | — | - Benzodioxol-5-yl (acetamide) - 3-Chlorophenyl (imidazole) - Sulfanyl bridge |
| Analog 1 : 2-{[4-(1,3-Benzodioxol-5-yl)-1-(4-fluorophenyl)-1H-imidazol-2-yl]sulfanyl}-N-(3-chlorophenyl)acetamide | C24H17ClFN3O3S | 481.93 | - Benzodioxol-5-yl (imidazole) - 4-Fluorophenyl (imidazole) - 3-Chlorophenyl (acetamide) |
| Analog 2 : N-(2-Chlorophenyl)-2-(2-methyl-5-nitro-1H-imidazol-1-yl)acetamide | C12H11ClN4O3S | 326.75 | - 2-Chlorophenyl (acetamide) - 2-Methyl-5-nitro (imidazole) |
| Analog 3 : N-(5-Methyl-1,3,4-thiadiazol-2-yl)-2-{[1-(benzodioxol-5-ylmethyl)-1H-imidazol-2-yl]sulfanyl}acetamide | C16H15N5O3S2 | 389.45 | - Benzodioxol-5-ylmethyl (imidazole) - 5-Methylthiadiazol (acetamide) |
Key Structural Differences and Implications
Substituent Positioning: Analog 1 reverses the positions of the benzodioxol and chlorophenyl groups compared to the target compound.
Heterocyclic Modifications :
Research Findings and Bioactivity
- Analog 1 : The fluorophenyl group may confer resistance to oxidative metabolism, extending half-life compared to chlorophenyl derivatives .
- Analog 2 : The nitro and methyl groups on the imidazole ring demonstrated significant in vivo antimicrobial activity in rodent models, suggesting that electron-withdrawing groups enhance bioactivity in certain contexts .
- Analog 3 : Thiadiazol-containing analogues showed improved binding to cysteine proteases in enzymatic assays, attributed to sulfur-mediated interactions .
Physicochemical and Pharmacokinetic Properties
- Metabolic Stability : The benzodioxol group in the target compound and Analog 1 may slow hepatic clearance due to steric hindrance of cytochrome P450 enzymes .
Structural Validation and Crystallography
The use of SHELX programs (e.g., SHELXL, SHELXS) has been critical in resolving the crystal structures of these compounds, ensuring accurate bond-length and angle measurements for comparative analysis . For instance, Analog 1’s structure was validated using SHELXL, confirming the para-fluorophenyl substitution pattern .
Biological Activity
N-(2H-1,3-benzodioxol-5-yl)-2-{[1-(3-chlorophenyl)-1H-imidazol-2-yl]sulfanyl}acetamide is a complex organic compound that has attracted attention in various fields of medicinal chemistry due to its potential biological activities. This article provides a comprehensive review of the biological activity of this compound, including its synthesis, mechanisms of action, and therapeutic applications.
Chemical Structure and Properties
The compound features a benzodioxole moiety linked to an imidazole ring through a sulfanyl group, contributing to its unique pharmacological properties. The molecular formula is , with a molecular weight of approximately 373.85 g/mol.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound has been shown to inhibit cyclooxygenase (COX) enzymes, which play a significant role in inflammation and pain pathways. This inhibition may contribute to its anti-inflammatory effects.
- Cell Cycle Arrest : Research indicates that this compound can induce cell cycle arrest in cancer cells, leading to apoptosis. This effect is crucial for its potential use as an anticancer agent.
- Mitochondrial Dysfunction : The compound may disrupt mitochondrial membrane potential, which is essential for cell survival. This disruption can lead to increased reactive oxygen species (ROS) production and subsequent cell death under stress conditions.
Anticancer Activity
Numerous studies have investigated the anticancer properties of this compound:
- In vitro Studies : In cell-based assays, the compound exhibited cytotoxic effects against various cancer cell lines, including breast cancer (MDA-MB-468) and renal cancer (A498). The half-maximal inhibitory concentration (IC50) values were reported in the range of 10–30 µM, indicating significant potency against these cancer types .
| Cell Line | IC50 (µM) |
|---|---|
| MDA-MB-468 | 15 |
| A498 | 25 |
Anti-inflammatory Activity
The compound's ability to inhibit COX enzymes suggests potential applications in treating inflammatory diseases. In animal models, administration of the compound resulted in reduced inflammation markers and pain relief comparable to standard anti-inflammatory drugs .
Antimicrobial Activity
Emerging research indicates that this compound may possess antimicrobial properties. Preliminary studies demonstrated efficacy against certain bacterial strains, suggesting further exploration into its use as an antimicrobial agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
